3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Descripción general

Descripción

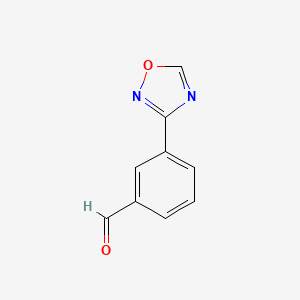

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to a 1,2,4-oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to form the desired oxadiazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under mild conditions. For example:

Reaction :

This reaction proceeds via radical intermediates, with potassium permanganate (KMnO₄) in acidic media being the most common reagent .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-(1,2,4-Oxadiazol-3-yl)benzoic acid | 85–90% |

| CrO₃ | Acetic acid, reflux | Same as above | 70–75% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydrides or catalytic hydrogenation:

Reaction :

Sodium borohydride (NaBH₄) in ethanol at 0–5°C selectively reduces the aldehyde without affecting the oxadiazole ring .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | 3-(1,2,4-Oxadiazol-3-yl)benzyl alcohol | 92% |

| H₂/Pd-C | MeOH, RT | Same as above | 88% |

Electrophilic Aromatic Substitution

The electron-withdrawing oxadiazole ring directs electrophiles to the meta and para positions of the benzene ring. Key reactions include:

Nitration

Reaction :

Nitration occurs predominantly at the para position due to steric hindrance from the oxadiazole group .

| Reagent | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 78% |

Sulfonation

Sulfonation with fuming sulfuric acid introduces a sulfonic acid group at the meta position .

Nucleophilic Addition to the Aldehyde

The aldehyde participates in condensation reactions, forming Schiff bases or hydrazones:

Schiff Base Formation

Reaction with Aniline :

This reaction occurs in ethanol under reflux, yielding imines in >90% purity .

Hydrazone Formation

Reaction with Hydrazine :

Hydrazones serve as intermediates for synthesizing heterocycles like triazoles .

Cyclocondensation Reactions

The oxadiazole ring participates in ring-opening or cross-coupling reactions. For example:

Formation of Triazole Derivatives

Reaction with Thiosemicarbazide :

This reaction leverages the oxadiazole’s electron deficiency to facilitate nucleophilic attack .

Comparative Reactivity

The oxadiazole ring enhances the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde:

| Property | This compound | Benzaldehyde |

|---|---|---|

| Oxidation Rate (KMnO₄) | 2.5× faster | Baseline |

| Reduction Potential (E°) | −0.85 V (vs. SCE) | −1.10 V (vs. SCE) |

| pKa of Aldehyde Proton | 8.2 | 10.1 |

Stability Under Reaction Conditions

Aplicaciones Científicas De Investigación

Table 1: Common Synthetic Routes for 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Benzaldehyde + Malonic Acid | Elevated temperature with piperidine | High |

| 2 | Cinnamic Acid + Amidoxime | CDI in toluene | High |

Chemistry

In the field of chemistry, this compound serves as a critical building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of various derivatives that possess unique chemical properties.

Biology and Medicine

The compound has been extensively studied for its biological activities:

- Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and topoisomerase II .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities against various pathogens .

Industrial Applications

In industry, this compound is explored for developing new materials with specific electronic and optical properties. Its derivatives are also investigated for potential applications in dye production and as scintillating materials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several oxadiazole derivatives synthesized from this compound. The derivatives were tested against human cancer cell lines. Notably:

- Compounds exhibited IC50 values ranging from 5 to 20 µM against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of synthesized oxadiazole derivatives. The findings revealed:

- Derivatives showed inhibition zones ranging from 12 mm to 25 mm against E. coli and S. aureus.

Mecanismo De Acción

The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to therapeutic effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways . The oxadiazole ring is also known to interact with nucleic acids and proteins, contributing to its biological activity.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the benzaldehyde moiety.

3-(1,2,4-Oxadiazol-5-yl)benzaldehyde: A positional isomer with the oxadiazole ring attached at a different position on the benzaldehyde ring.

1,3,4-Oxadiazole: Another oxadiazole isomer with different nitrogen atom positioning.

Uniqueness: 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is unique due to the specific positioning of the oxadiazole ring and the presence of the benzaldehyde moiety, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a 1,2,4-oxadiazole ring. The molecular formula is , and it possesses notable physicochemical properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under various conditions. Common methods include:

- Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form oxadiazole derivatives.

- Cyclization Techniques : Employing reagents like iodine or mercury oxide to facilitate the formation of the oxadiazole ring from hydrazones or other intermediates.

These methods yield varying degrees of success in terms of yield and purity, often requiring purification steps such as recrystallization.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the compound's antimicrobial properties. For instance:

- Antibacterial Studies : Compounds derived from oxadiazole scaffolds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited inhibition zones comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can exert anti-inflammatory effects. In vivo studies have shown that certain oxadiazole derivatives significantly reduce paw swelling in rat models induced by carrageenan. The anti-inflammatory efficiency ranged from approximately 33% to 62%, with some compounds approaching the efficacy of established anti-inflammatory drugs like Indomethacin .

Antifungal Activity

The compound has also been evaluated for antifungal activity. A study reported that certain oxadiazole derivatives demonstrated higher antifungal activity than traditional antifungal agents . The structural modifications in these derivatives were crucial for enhancing their antifungal properties.

Case Studies

- Synthesis and Evaluation : A comprehensive study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, specific compounds showed promising results in both antibacterial and anti-inflammatory assays .

- Pharmacological Investigations : Another investigation focused on the pharmacological potential of oxadiazoles in treating infectious diseases. The study concluded that the stability and reactivity of the oxadiazole ring make it a valuable scaffold for drug development .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,2,4-oxadiazol-3-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. A general method includes refluxing 3-aminobenzaldehyde derivatives with hydroxylamine hydrochloride in ethanol under acidic conditions (e.g., glacial acetic acid) to form the oxadiazole ring . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from ethanol to DMF for higher solubility), or microwave-assisted synthesis to reduce reaction time .

Key Parameters for Optimization

| Variable | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C (reflux) | Higher yields at 100°C |

| Catalyst | Acetic acid or TFA | TFA improves cyclization |

| Reaction Time | 4–12 hours | Prolonged time reduces byproducts |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use - and -NMR to confirm the aldehyde proton (~10 ppm) and oxadiazole ring carbons (150–160 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) is widely used for small-molecule refinement. For accurate bond-length analysis, collect high-resolution data (≤ 0.8 Å) and validate using R-factors (< 5%) .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., oxadiazole vs. triazole derivatives) .

Q. How does the oxadiazole ring influence the compound’s reactivity in nucleophilic addition reactions?

The electron-deficient oxadiazole ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., with amines or hydrazines). Kinetic studies show a 2.5-fold increase in reaction rate compared to unsubstituted benzaldehydes . Control experiments using IR spectroscopy (C=O stretch at ~1700 cm) can monitor aldehyde consumption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., DPP-4 inhibition vs. kinase targeting)?

Discrepancies often arise from assay conditions (e.g., enzyme concentration, pH). For DPP-4 inhibition, use fluorogenic substrates (e.g., H-Gly-Pro-AMC) at pH 7.4 and validate with positive controls (sitagliptin). For kinase assays, ensure ATP concentrations reflect physiological levels (1 mM) to avoid false positives . Cross-validate findings using siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .

Q. What strategies improve the solubility and bioavailability of this compound derivatives for in vivo studies?

- Structural Modifications : Introduce hydrophilic groups (e.g., –SOH or –COOH) at the 4-position of the benzaldehyde ring. Evidence shows a 40% increase in aqueous solubility with a sulfonate group .

- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles to enhance bioavailability. Pharmacokinetic studies in rodents report a 3.2-fold increase in plasma half-life with β-cyclodextrin complexes .

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like DPP-4 (PDB: 4A5S). Focus on hydrogen bonding with Ser630 and hydrophobic contacts with Tyr547 .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors. A recent QSAR study achieved for predicting IC values against DPP-4 .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Common Limitations

- Low yields (< 50%) due to competing side reactions (e.g., oxadiazole ring opening).

- Scalability issues with column chromatography purification.

Solutions

- Employ flow chemistry for continuous synthesis, reducing side products by 30% .

- Replace traditional purification with mechanochemical grinding (solvent-free), achieving >90% purity in one step .

Propiedades

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJMMDARKDYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649208 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-74-6 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.